molecular formula C8H8F2O B2880514 2-Fluoro-1-(4-fluorophenyl)ethanol CAS No. 40733-93-5

2-Fluoro-1-(4-fluorophenyl)ethanol

Cat. No.: B2880514
CAS No.: 40733-93-5
M. Wt: 158.148
InChI Key: NFVFMQCVLZOZOH-UHFFFAOYSA-N
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Description

“2-Fluoro-1-(4-fluorophenyl)ethanol” is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . Its molecular formula is C8H8F2O .


Molecular Structure Analysis

The molecular weight of “this compound” is 140.15 . The structure analysis of similar compounds has been carried out in several studies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For instance, it has been used in the enantioselective reduction of 1-(4-fluorophenyl)ethanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 158.15 , a density of 1.1±0.1 g/cm3 , and a boiling point of 216.2±0.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Biocatalytic Transformations

  • Enantioselective Synthesis : 2-Fluoro-1-(4-fluorophenyl)ethanol is an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, providing protective effects against HIV infection. Its synthesis via biocatalytic methods involving Daucus carota cells has been explored for high optical purity and yield, demonstrating its significance in medicinal chemistry (2022).

Structural and Crystallographic Studies

  • Crystal Structure Analysis : This compound's structure has been elucidated through X-ray crystallography, providing insights into its molecular configuration and interactions. Such studies contribute to a deeper understanding of its physical and chemical properties (Percino et al., 2008).

Conformational and Spectroscopic Analysis

  • Laser-Induced Fluorescence Spectroscopy : Research has focused on the conformations of this compound using laser-induced fluorescence, helping to characterize its physical behavior in various states (Panja et al., 2005).

Interaction Studies

  • Alcohol Complex Formation : The compound's interaction with alcohols has been studied, showing the formation of hydrogen bonds and providing insights into its chemical reactivity and potential applications in synthesis and catalysis (Maity et al., 2011).

Electrochemical Conversion

  • Electrochemical Methods for Conversion : Studies have demonstrated methods to convert haloacetophenone into 1-(4-halophenyl)ethanols, including this compound, highlighting its versatility and applicability in various chemical processes (Ikeda, 1990).

Conformational Preferences and Complex Formation

  • Rotational Spectra Analysis : Investigations into the conformational preferences of this compound have been carried out using rotational spectrum analysis, contributing to the understanding of its molecular dynamics (Tang et al., 2010).

Safety and Hazards

“2-Fluoro-1-(4-fluorophenyl)ethanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

2-fluoro-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVFMQCVLZOZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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